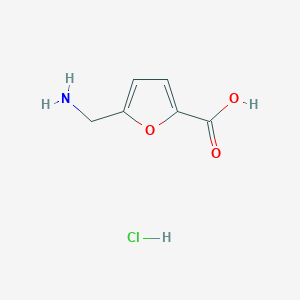

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

5-(aminomethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBDETJVJSTWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51521-95-0 | |

| Record name | 5-(aminomethyl)furan-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Actividad Biológica

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 177.58 g/mol, features a furan ring with an amino group and a carboxylic acid functional group. This unique structure enhances its solubility in polar solvents, making it suitable for various applications in biological systems and synthetic chemistry .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the modification of furan derivatives. Key methods include:

- Direct Amination : Introducing the amino group into the furan structure under controlled conditions.

- Carboxylation Reactions : Utilizing carboxylic acid derivatives to incorporate the carboxyl group into the furan ring.

These synthetic routes highlight its potential for industrial scalability, particularly in green chemistry applications .

While specific mechanisms of action for this compound are not extensively documented, derivatives of this compound have shown potential in modulating GABAergic activity. This modulation is crucial for maintaining neurological balance and has implications for therapeutic applications targeting neurological disorders such as epilepsy .

Case Studies and Research Findings

- Neurological Applications : Research indicates that compounds similar to 5-(aminomethyl)furan-2-carboxylic acid can act as inhibitors of GABA-aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This effect is beneficial in treating conditions related to GABA deficiency .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Polymer Chemistry : As a building block for furan-based polymers, this compound has been explored for its potential applications in creating biocompatible materials that could be utilized in drug delivery systems or as scaffolds in tissue engineering .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds featuring similar functional groups:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| C75 | FASN inhibitor | Disrupts fatty acid synthesis pathways |

| Gabaculine | GABA-AT inhibitor | Increases GABA levels by inhibiting degradation |

| Thiazole Derivatives | Antitumor activity | Induces apoptosis in cancer cells |

This comparative analysis highlights the versatility of compounds containing furan and amino functionalities in various biological contexts .

Aplicaciones Científicas De Investigación

Drug Development

AMF-HCl has been investigated for its potential as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogs, which are crucial in neuropharmacology due to their inhibitory neurotransmitter functions. The compound's derivatives have shown promise in modulating GABAergic activity, making them candidates for therapeutic agents targeting neurological disorders .

Polymer Synthesis

The compound serves as a monomer for synthesizing various furan-based polymers. Its unique structure allows for the creation of materials with desirable properties, such as enhanced thermal stability and biodegradability. Research indicates that AMF-HCl can be utilized to produce bio-based polyureas and other polymeric materials, contributing to the development of sustainable plastics .

Table 1: Comparison of Furan-Based Polymers

| Polymer Type | Source Material | Properties |

|---|---|---|

| Bio-based Polyureas | 2,5-bis(aminomethyl)furan | High thermal stability |

| Furan-based Thermosets | AMF-HCl derivatives | Biodegradable |

| Furan-Polyester Composites | Furan monomers | Lightweight and strong |

Colorant Applications

Studies have explored the use of AMF-HCl as a colorant for plastics and rubbers. Its inherent coloring properties make it suitable for various industrial applications where aesthetic qualities are essential.

Case Study 1: Neuropharmacological Applications

Research conducted on the interaction of AMF-HCl with biological targets in the central nervous system has revealed its potential in developing novel treatments for conditions like anxiety and epilepsy. The compound's ability to influence GABAergic pathways highlights its significance in drug design .

Case Study 2: Sustainable Polymer Production

A recent study demonstrated the successful synthesis of bio-based polyureas using AMF-HCl as a monomer. The research emphasized the environmental benefits of using renewable resources for polymer production, showcasing AMF-HCl's role in advancing sustainable materials science .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ in heteroatoms, substituents, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Amine Functionalization: Substituting –NH₂ with –N(CH₃)₂ (dimethylamino analog) reduces polarity, likely improving lipid solubility and altering pharmacokinetics .

Functional Group Replacement :

- Carboxamide and sulfonamide derivatives exhibit distinct hydrogen-bonding capabilities, affecting solubility and target binding. Sulfonamides are more acidic (pKa ~1–2) than carboxylic acids (pKa ~2–3), influencing ionization under physiological conditions .

Synthetic Routes: While traditional synthesis relies on HCl-mediated salt formation , enzymatic cascades using biobased furans offer sustainable alternatives for 5-(aminomethyl)furan-2-carboxylic acid production .

Métodos De Preparación

From Methyl 5-(Chloromethyl)furan-2-carboxylate

This is a widely reported route where the chloromethyl intermediate is converted to the aminomethyl derivative through azide substitution followed by reduction and hydrolysis.

Step 1: Chloromethylation

- Starting from methyl furoate, methyl 5-(chloromethyl)furan-2-carboxylate is synthesized via Blanc chloromethylation.

Step 2: Azidation

- Treatment with tetrabutylammonium azide (Bu4NN3) converts the chloromethyl group to an azidomethyl group.

Step 3: Reduction

- The azide is reduced to the amine using triphenylphosphine (Ph3P) or catalytic hydrogenation.

Step 4: Protection and Hydrolysis

- The amine is often Boc-protected to facilitate purification.

- Ester hydrolysis yields the free acid.

- Final deprotection affords 5-(aminomethyl)furan-2-carboxylic acid, which is converted to its hydrochloride salt for stability and handling.

This method is advantageous due to relatively high yields and the avoidance of hazardous reagents like free ammonia gas.

From 5-(Hydroxymethyl)furfural

An alternative approach involves oxidation and substitution starting from 5-(hydroxymethyl)furfural:

- Oxidation of the hydroxymethyl group to an aldehyde or acid.

- Conversion to chloromethyl intermediate.

- Subsequent displacement with ammonia or azide, followed by reduction and hydrolysis.

However, literature reports this method with lower yields and less detailed procedural data.

Detailed Synthetic Scheme Example

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Chloromethylation | Blanc reaction on methyl furoate | Methyl 5-(chloromethyl)furan-2-carboxylate | Commercially available intermediate |

| 2 | Azidation | Bu4NN3, solvent (e.g., DMF), room temperature | Methyl 5-(azidomethyl)furan-2-carboxylate | High conversion rate |

| 3 | Reduction | Ph3P or catalytic hydrogenation | Methyl 5-(aminomethyl)furan-2-carboxylate | Avoids over-reduction |

| 4 | Protection | Boc2O, base (e.g., triethylamine) | Boc-protected amine ester | Facilitates purification |

| 5 | Hydrolysis | Aqueous acid or base | Boc-protected 5-(aminomethyl)furan-2-carboxylic acid | Ester hydrolysis step |

| 6 | Deprotection & Salt formation | Acidic treatment (HCl) | 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride | Final product, stable salt form |

Research Findings and Yields

- The azidation and reduction steps generally proceed with yields above 80%.

- Boc protection and deprotection steps are well-established with yields typically exceeding 90%.

- Overall yields for the complete synthesis from methyl furoate to the hydrochloride salt are reported in the range of 50-70%, depending on purification methods and scale.

- Alternative routes involving direct chloromethylation of fructose derivatives or enzymatic synthesis are less efficient and less practical for large-scale preparation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Azide substitution from chloromethyl ester | Methyl furoate → methyl 5-(chloromethyl)furan-2-carboxylate | Azidation → reduction → hydrolysis | 50-70 | High purity, scalable | Multi-step, requires azide handling |

| Hydroxymethylfurfural route | 5-(Hydroxymethyl)furfural | Oxidation → chloromethylation → amination | Not well reported | Uses biomass-derived precursors | Lower yields, less practical |

| Enzymatic synthesis | Furfurylamine | Enzymatic carboxylation | ~31 | Mild conditions | Low yield, expensive enzymes |

| Electrochemical impurity reduction | Furan-2,5-dicarboxylic acid mixtures | Electrochemical reduction | N/A | Selective impurity removal | Not direct synthesis route |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 5-(aminomethyl)furan-2-carboxylic acid hydrochloride, and how is purity ensured?

- Methodology : The compound is synthesized by dissolving 5-(aminomethyl)furan-2-carboxylic acid in 2 N HCl, followed by solvent removal under reduced pressure. This process is repeated twice to yield the hydrochloride salt. Purification involves analytical techniques such as HPLC with a Phenomenex Luna column (5 μm, 200 Å) and gradient elution (CH3CN/NH4OAc buffer). Purity ≥95% is confirmed via retention time consistency (e.g., 11.57 min for analogues) .

- Characterization : H NMR (500 MHz, MeOD) shows peaks at δ 7.22 (d, J = 3.3 Hz), 6.71 (d, J = 3.3 Hz), and 4.25 (s). HRMS (ESI) confirms the molecular ion [M-H]⁻ at m/z 140.0343 (calcd 140.0353) .

Q. How can researchers validate the structural identity and purity of this compound without relying on commercial vendor data?

- Analytical Workflow :

- NMR Spectroscopy : Compare experimental H and C NMR spectra with published data (e.g., δ 161.27 for carbonyl in C NMR) .

- Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns.

- HPLC : Monitor purity via retention time reproducibility under standardized conditions (e.g., 0–100% solvent gradient over 10 min) .

Q. What are the recommended handling and storage protocols to maintain compound stability?

- Handling : Use PPE (gloves, safety goggles) to avoid skin/eye contact. Work under inert atmospheres (argon/nitrogen) for air-sensitive reactions .

- Storage : Store as a crystalline solid in airtight containers at -20°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability under long-term storage should be monitored via periodic HPLC .

Advanced Research Questions

Q. How do the aminomethyl and carboxylic acid groups influence reactivity in functionalization reactions?

- Reactivity Insights :

- The aminomethyl group (-CH2NH2) acts as a nucleophile, enabling Schiff base formation or alkylation. For example, coupling with aldehydes could yield imine derivatives.

- The carboxylic acid group participates in esterification or amide bond formation, useful for prodrug design. However, competing reactions between these groups require pH control (e.g., activate -COOH with EDC/HOBt before amidation) .

- Case Study : In analogues like 5-[(Propylsulfanyl)methyl]furan-2-carboxylic acid, the thioether group alters redox behavior compared to the aminomethyl variant, suggesting tailored reaction conditions for substitutions .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Target Validation : Use knockout cell lines or competitive binding assays (e.g., GABA aminotransferase inhibition studies) to confirm specificity .

- Metabolic Stability : Assess degradation in biological matrices (e.g., plasma, liver microsomes) to distinguish intrinsic activity from artifact .

- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular readouts) to minimize false positives .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methods :

- Docking Simulations : Map the compound’s interactions with target proteins (e.g., GABA transaminase) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid with active-site residues) and steric fit of the aminomethyl group .

- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data from analogues .

- Validation : Synthesize top-ranked derivatives (e.g., halogenated or methylated variants) and test in vitro/in vivo .

Q. What are the challenges in assessing the compound’s stability under varying experimental conditions (pH, temperature)?

- Stability Profiling :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Hydrochloride salts may hydrolyze in basic conditions, releasing free amine.

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to predict shelf life.

- Mitigation : Use lyophilization for long-term storage and buffer additives (e.g., ascorbic acid) to prevent oxidation .

Methodological Notes

- Contradictions in Data : Cross-reference synthesis protocols (e.g., reaction time, solvent ratios) from independent studies to identify reproducibility issues .

- Advanced Purification : For scale-up, employ flash chromatography (e.g., silica gel, CH2Cl2/MeOH) instead of recrystallization to improve yield .

- Safety Compliance : Adopt GHS-compliant hazard controls (e.g., P95 respirators for particulates, fume hoods for HCl vapor) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.